molecular formula C12H10N2O2 B14488721 3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile CAS No. 64169-94-4

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile

Cat. No.: B14488721
CAS No.: 64169-94-4
M. Wt: 214.22 g/mol
InChI Key: IWNLKAZWVPTISA-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile is a heterocyclic compound with a quinolizine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another approach involves the enzymatic synthesis using coenzyme A ligases and polyketide synthases . These methods often require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinolizine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as HIV integrase, by binding to the active site and blocking the enzyme’s activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-hydroxy-4-oxo-4H-quinolizine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

64169-94-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-ethyl-2-hydroxy-4-oxoquinolizine-1-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-8-11(15)9(7-13)10-5-3-4-6-14(10)12(8)16/h3-6,15H,2H2,1H3

InChI Key

IWNLKAZWVPTISA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2C=CC=CN2C1=O)C#N)O

Origin of Product

United States

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